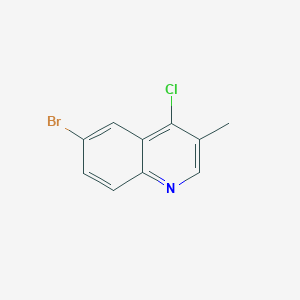
6-Bromo-4-chloro-3-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-3-methylquinoline is a quinoline derivative with the molecular formula C10H7BrClN Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Bromo-4-chloro-3-methylquinoline typically involves multi-step synthetic routes. One common method includes the bromination and chlorination of quinoline derivatives. For instance, starting with 4-bromoaniline, ethyl propiolate, and phosphorus trichloride, the target compound can be synthesized through a series of reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The comprehensive yield of the industrial method can reach up to 70%, significantly higher than traditional methods . This makes it suitable for large-scale production required in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-4-chloro-3-methylquinoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-3-methylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-2-methylquinoline
- 7-Bromo-4-chloro-6-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
- 6-Bromo-4-chloro-7-methylquinoline
Uniqueness
6-Bromo-4-chloro-3-methylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the methyl group can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
6-bromo-4-chloro-3-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 |
InChI Key |
QKOYLFRFLKGYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one](/img/structure/B11857921.png)
![4-Chloro-1-(3-fluoro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857922.png)




![1,3-Diazaspiro[4.5]decane-2,4-dione, 3-(3-methylphenyl)-](/img/structure/B11857951.png)



![1H-Cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-acetic acid, 3-(difluoromethyl)-3b,4,4a,5-tetrahydro-, ethyl ester](/img/structure/B11857977.png)

![6-Bromo-2-methylthieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11857992.png)
